Chloromethyl 2-cyclopropylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl 2-cyclopropylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-4-9-6(8)3-5-1-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUKZZYRTRKHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Chloromethyl 2-cyclopropylacetate and its Analogs in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Motif
The cyclopropyl group, a three-membered carbocyclic ring, is a highly valuable structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties can significantly influence the pharmacological profile of a drug molecule. The incorporation of a cyclopropyl ring can enhance potency, improve metabolic stability, increase receptor binding affinity, and provide a greater degree of conformational rigidity.[1][2][3] This guide focuses on Chloromethyl 2-cyclopropylacetate, a molecule of interest for introducing the cyclopropylmethyl moiety, a key pharmacophore in numerous therapeutic agents.
PART 1: Physicochemical Characterization
A direct CAS number for Chloromethyl 2-cyclopropylacetate is not readily found in major chemical databases. However, the compound is listed on PubChemLite with the molecular formula C6H9ClO2.[4] For the purpose of providing practical data for researchers, this section details the properties of closely related and commercially available analogs that are instrumental in achieving similar synthetic outcomes.
Table 1: Physicochemical Properties of Key Cyclopropyl Analogs
| Property | (Chloromethyl)cyclopropane | Methyl 2-cyclopropylacetate | Cyclopropylacetyl chloride |
| CAS Number | 5911-08-0[5] | 34108-21-9[6] | 54322-65-5[7] |
| Molecular Formula | C4H7Cl[5] | C6H10O2[6] | C5H7ClO[7] |
| Molecular Weight | 90.55 g/mol [8] | 114.14 g/mol [6] | 118.562 g/mol [7] |
| Boiling Point | 87-89 °C[8] | Not available | 135.8±9.0 °C[7] |
| Density | 0.98 g/mL at 25 °C[8] | Not available | 1.2±0.1 g/cm3 [7] |
| Refractive Index | n20/D 1.435[8] | Not available | Not available |
PART 2: Synthesis and Methodologies
The primary utility of compounds like Chloromethyl 2-cyclopropylacetate lies in their ability to act as alkylating agents to introduce the cyclopropylmethyl group. A common and efficient method for the synthesis of related chloro alkyl ethers involves the reaction of an acetal with an acid halide, catalyzed by a Lewis acid such as a Zinc(II) salt. This approach offers high yields and can often be used directly in subsequent reactions without purification.[9][10]
Experimental Protocol: General Synthesis of a Chloroalkyl Ether
This protocol describes a general method for the synthesis of chloroalkyl ethers, which can be adapted for the synthesis of Chloromethyl 2-cyclopropylacetate or its isomers.
Materials:
-
Appropriate acetal (e.g., dimethoxymethane for chloromethyl methyl ether)
-
Acid halide (e.g., acetyl chloride)
-
Zinc(II) salt catalyst (e.g., ZnBr2, 0.01 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Nitrogen or Argon for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with the acetal and the anhydrous solvent under an inert atmosphere.
-
Add the Zinc(II) salt catalyst to the stirring solution.
-
Slowly add the acid halide via the dropping funnel to the reaction mixture. An exotherm may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, the resulting solution containing the chloroalkyl ether can often be used directly in the next synthetic step.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents moisture from quenching the Lewis acid catalyst and reacting with the acid halide.
-
Anhydrous Solvent: Essential for the same reasons as the inert atmosphere.
-
Lewis Acid Catalyst: Activates the acetal, facilitating the nucleophilic attack by the halide from the acid halide.
-
Slow Addition of Acid Halide: Controls the reaction rate and any potential exotherm, ensuring safety and preventing side reactions.
PART 3: Applications in Drug Development
The cyclopropylmethyl moiety, introduced by reagents like (Chloromethyl)cyclopropane, is a critical component in various pharmaceuticals. It is known to enhance the binding affinity of ligands to their target receptors and can improve the metabolic stability of the drug.[1][3][11]
Case Study: Opioid Receptor Modulators
A prominent application of the cyclopropylmethyl group is in the synthesis of opioid receptor modulators. For example, Buprenorphine, a potent analgesic used in the treatment of opioid addiction, features an N-cyclopropylmethyl substituent. This group is crucial for its partial agonist activity at the µ-opioid receptor. The synthesis often involves the N-alkylation of a nor-precursor with a cyclopropylmethyl halide.[11]
Workflow for Synthesis of N-Cyclopropylmethyl Derivatives
Caption: Synthetic workflow for N-alkylation using a cyclopropylmethylating agent.
PART 4: Safety and Handling
Chloromethyl ethers and related chloroalkylating agents are potentially hazardous and should be handled with appropriate safety precautions. They are often classified as flammable liquids and may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14][15]
General Safety Precautions:
-
Work in a well-ventilated fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14]
-
Ground and bond containers and receiving equipment to prevent static discharge.[12][13]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12][16]
Conclusion
References
-
PubChemLite. (n.d.). Chloromethyl 2-cyclopropylacetate (C6H9ClO2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Chloromethyl)cyclopropane. PubChem. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014, April 16). Asymmetric Synthesis, Characterization and Stereoselectivity of Novel 1-{2-[(1R,2S)-2-(Chloromethyl)cyclopropyl]ethyl}-4-methoxybenzene via Boronate Complex. Retrieved from [Link]
-
Molbase. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-cyclopropylacetate. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Cyclopropylacetyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. PubChemLite - Chloromethyl 2-cyclopropylacetate (C6H9ClO2) [pubchemlite.lcsb.uni.lu]
- 5. (Chloromethyl)cyclopropane | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-cyclopropylacetate | C6H10O2 | CID 317679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopropylacetyl chloride | CAS#:54322-65-5 | Chemsrc [chemsrc.com]
- 8. (クロロメチル)シクロプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
The Cyclopropyl Moiety: A Tunable Prodrug Scaffold for Controlled Drug Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The cyclopropyl group, a three-membered carbocycle, has emerged as a versatile and increasingly utilized structural motif in modern drug design. Beyond its well-established role in enhancing metabolic stability, modulating physicochemical properties, and providing conformational rigidity, the inherent ring strain of the cyclopropyl moiety presents a unique opportunity for its application as a cleavable prodrug linker.[1][2] This guide provides a comprehensive overview of the structure-activity relationships (SAR) governing the use of cyclopropyl-based moieties as prodrugs, delving into their activation mechanisms, design strategies, and the experimental workflows required for their successful development.
The Dual Nature of the Cyclopropyl Ring: Stability vs. Latent Reactivity
The utility of the cyclopropyl group in medicinal chemistry stems from its distinct electronic and steric properties. Its C-H bonds are shorter and stronger than those in alkanes, and the C-C bonds possess enhanced π-character, contributing to increased metabolic stability in many instances.[1][2][3] For example, the incorporation of a cyclopropyl ring in the cholesterol-lowering drug pitavastatin serves to divert metabolism away from the highly variable CYP3A4 enzyme, thereby reducing the potential for drug-drug interactions.
Conversely, the significant ring strain (approximately 27.5 kcal/mol) makes the cyclopropane ring susceptible to cleavage under specific biological conditions, a property that can be harnessed for prodrug design. This bioactivation is often mediated by oxidative enzymes, most notably cytochrome P450 (CYP) isozymes.[4] The strategic placement of a cyclopropyl group, particularly in the form of a cyclopropylamine, can create a metabolically labile point in a molecule, allowing for controlled release of an active pharmaceutical ingredient (API).
Activation Mechanisms of Cyclopropyl-Based Prodrugs
The bioactivation of a cyclopropyl prodrug is not a spontaneous event but rather a carefully orchestrated enzymatic process. Understanding the underlying mechanisms is paramount for the rational design of prodrugs with desired release kinetics and tissue selectivity.
Cytochrome P450-Mediated Oxidative Ring Opening
The most prevalent mechanism for the bioactivation of cyclopropylamine-containing prodrugs involves oxidation by CYP enzymes. The process is initiated by a one-electron oxidation of the nitrogen atom to form a radical cation. This is followed by rapid ring opening of the strained cyclopropyl ring to generate a more stable carbon-centered radical. This reactive intermediate can then undergo further oxidation and subsequent hydrolysis to release the parent amine drug and a reactive aldehyde fragment.
The specific CYP isozyme involved can significantly influence the rate and site of metabolism. For instance, the hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin has been linked to the CYP1A2-mediated oxidation of its cyclopropylamine moiety, leading to the formation of reactive, ring-opened intermediates that can form covalent adducts with hepatic proteins. This highlights the critical need to consider the specific metabolic profile of a cyclopropyl-containing candidate during development.
Sources
Introduction: The Strategic Role of CPAM Esters in Prodrug Design
An In-Depth Technical Guide to the Metabolic Stability of Cyclopropylacetoxymethyl (CPAM) Esters in Plasma
In modern drug development, the prodrug approach is a critical strategy for overcoming pharmacokinetic challenges such as poor solubility, limited permeability, or extensive first-pass metabolism.[1] By masking a pharmacologically active moiety with a promoiety, a parent drug can be transformed into a more bioavailable precursor that is converted into the active form in vivo. Among the various promoieties, cyclopropylacetoxymethyl (CPAM) esters have emerged as a noteworthy class, designed to be cleaved by plasma and tissue esterases to release the active carboxylic acid drug.
However, the success of a CPAM ester prodrug hinges on a delicate balance: it must be stable enough to survive transit to the systemic circulation but labile enough to be efficiently cleaved by esterases to release the active drug.[2][3] Understanding and predicting the metabolic stability of these esters in plasma is therefore not merely a routine characterization step; it is a cornerstone of rational prodrug design. This guide provides a comprehensive technical overview of the mechanisms governing CPAM ester stability, the critical factors influencing their hydrolysis, and a robust, field-proven methodology for their evaluation.
The Engine of Hydrolysis: Carboxylesterases (CES)
The biotransformation of most ester-containing prodrugs, including CPAM esters, is predominantly mediated by a superfamily of serine hydrolases known as carboxylesterases (CES).[4][5] These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, converting the lipophilic ester prodrug into a more polar, active carboxylic acid and its corresponding alcohol.[6]
In humans, two major CES isozymes are responsible for the bulk of this metabolic activity:
-
Human Carboxylesterase 1 (hCES1): Primarily located in the liver, hCES1 is the major hydrolase in this organ.[7][8] It is known for its spacious and flexible active site, allowing it to hydrolyze a wide variety of substrates, particularly those with a large acyl group and a small alcohol moiety.[9][10]
-
Human Carboxylesterase 2 (hCES2): Abundantly expressed in the small intestine, liver, and kidney, hCES2 plays a crucial role in the metabolism of many prodrugs and toxins.[11][12] It generally prefers substrates with a small acyl group, a characteristic attributed to greater conformational steric hindrance in its active site compared to hCES1.[10][13]
The catalytic process for all CES enzymes involves a classic two-step mechanism: the formation of an acyl-enzyme intermediate followed by its hydrolysis to release the carboxylic acid and regenerate the active enzyme.[14][15]
Caption: Enzymatic hydrolysis of a CPAM prodrug by carboxylesterases.
Key Factors Influencing CPAM Ester Stability in Plasma
The rate at which a CPAM ester is hydrolyzed is not constant; it is a multifactorial property influenced by both enzyme-specific and compound-specific characteristics. A thorough understanding of these factors is essential for interpreting stability data and guiding medicinal chemistry efforts.
Species-Specific Esterase Expression
A frequent and critical challenge in preclinical development is the extrapolation of animal data to humans.[5] Plasma esterase activity varies dramatically between species, which can lead to profound differences in prodrug metabolism.[15]
-
Human, Dog, and Monkey: These species exhibit very low to negligible levels of CES activity directly within the plasma.[15][16] Hydrolysis primarily occurs in tissues like the liver and intestine.
-
Rat and Mouse: In stark contrast, rodents possess high levels of plasma CES activity (specifically Ces1c).[17][18] This means that an ester prodrug may be rapidly cleaved in the bloodstream of a rat, while the same compound would be much more stable in human plasma.
This disparity is of paramount importance. A CPAM prodrug that appears highly unstable in a rat study might possess the ideal stability profile in humans. Consequently, selecting an appropriate animal model whose esterase profile more closely resembles that of humans (e.g., the dog) is a critical decision in the preclinical assessment of ester prodrugs.[14][19]
Table 1: Comparative Overview of Plasma Esterase Activity in Common Preclinical Species and Humans
| Species | Carboxylesterase (CES) | Butyrylcholinesterase (BChE) | Paraoxonase (PON) | Key Implication for Ester Prodrugs |
|---|---|---|---|---|
| Human | Very Low / Negligible[15][16] | Present | Present | Stability is high; hydrolysis is tissue-mediated. |
| Dog | Very Low / Negligible[15][17] | High | High | Good model for predicting human plasma stability.[19] |
| Cynomolgus Monkey | Low | High | High | Generally a good model, though some differences exist.[16] |
| Rat | High[15][16][18] | Present | Present | Poor model for plasma stability; rapid hydrolysis expected. |
| Mouse | High[16][19] | Present | Present | Poor model for plasma stability; rapid hydrolysis expected. |
Structural Attributes of the Ester
The chemical structure of the prodrug itself plays a defining role in its susceptibility to enzymatic hydrolysis. For CPAM esters, the cyclopropyl group confers unique properties. Studies have shown that esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability against both chemical (acid/base) and enzymatic hydrolysis compared to structurally similar linear esters.[20][21] This enhanced stability is attributed to electronic effects like hyperconjugative stabilization provided by the cyclopropyl ring.[20] This inherent stability makes the CPAM moiety a valuable tool for tuning the half-life of a prodrug.
Disease State and Genetic Polymorphisms
It is crucial to recognize that plasma esterase activity is not static even within a single species. Factors such as inflammation, frailty in the elderly, and underlying diseases like liver or kidney failure can significantly reduce esterase activity.[22][23] Furthermore, genetic polymorphisms in CES genes can lead to inter-individual variability in drug response, although the clinical risk of CES-mediated drug-drug interactions is generally considered low.[6][18][24]
Experimental Assessment: A Self-Validating Protocol
Determining the stability of a CPAM ester requires a robust, reproducible in vitro assay. The following protocol describes a self-validating system for assessing plasma stability, integrating best practices for sample handling, analytical quantification, and data interpretation.
Core Workflow for Plasma Stability Assessment
Caption: Standard experimental workflow for an in vitro plasma stability assay.
Detailed Step-by-Step Protocol: In Vitro Plasma Stability Assay
This protocol is designed to be a self-validating system by including a positive control compound with known lability to plasma esterases.
1. Materials and Reagents:
-
Test Compound (CPAM Ester)
-
Positive Control (e.g., Tetracaine, a compound known to be rapidly hydrolyzed)[25]
-
Blank Plasma (Human, Dog, Rat, etc., with appropriate anticoagulant like K2EDTA or Heparin), stored at -80°C.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS): A structurally similar, stable compound not present in the matrix (e.g., Tolbutamide, Terfenadine).[25]
-
Incubator or water bath at 37°C
-
Centrifuge capable of handling 96-well plates or microcentrifuge tubes.
2. Preparation of Solutions:
-
Test Compound Stock (10 mM): Prepare in 100% DMSO.
-
Working Solution (100 µM): Dilute the stock solution in ACN or a suitable solvent. The final concentration in the incubation will be 1 µM, ensuring the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.
-
Quenching Solution: Prepare ACN containing the internal standard at a fixed concentration (e.g., 50 ng/mL). The IS is critical for correcting variations in sample processing and instrument response.[25]
3. Incubation Procedure:
-
Thaw the frozen plasma slowly on ice. Once thawed, pre-warm it to 37°C for approximately 15 minutes.
-
For each time point (e.g., 0, 15, 30, 60, 120 minutes), aliquot plasma into separate wells of a 96-well plate or microcentrifuge tubes.[25][26]
-
To initiate the reaction, add the working solution to the plasma to achieve a final test compound concentration of 1 µM. Mix gently but thoroughly. The '0' time point sample is processed immediately by adding quenching solution before adding the test compound, representing 100% of the initial concentration.[26]
-
Incubate the plate at 37°C with gentle shaking.
-
At each subsequent time point, terminate the reaction by adding at least 3 volumes of the cold Quenching Solution to the respective well/tube.[25] This action simultaneously stops the enzymatic reaction and precipitates plasma proteins.
4. Sample Processing and Analysis:
-
After the final time point, vortex or shake all samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method.[27][28][29] The method should be optimized for the sensitive and specific detection of both the parent CPAM ester and, ideally, the released active drug.
5. Data Analysis and Interpretation:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the mean ratio at t=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the line of best fit. The half-life (t½) is calculated using the equation: t½ = -0.693 / slope .[30]
Table 2: Example Data and Calculation for a Hypothetical CPAM Ester in Human Plasma
| Incubation Time (min) | Peak Area Ratio (Compound/IS) | % Remaining | ln(% Remaining) |
|---|---|---|---|
| 0 | 1.542 | 100.0 | 4.605 |
| 15 | 1.465 | 95.0 | 4.554 |
| 30 | 1.390 | 90.1 | 4.501 |
| 60 | 1.245 | 80.7 | 4.391 |
| 120 | 1.018 | 66.0 | 4.190 |
| Calculated Half-Life (t½) | - | 205 min | - |
| Stability Classification | - | Stable | - |
A compound with a half-life >120 minutes in human plasma is generally considered stable, indicating that it is likely to have sufficient residence time in circulation for tissue-based esterases to perform the prodrug conversion. The positive control (Tetracaine) should exhibit a very short half-life (<15 minutes), confirming that the enzymatic system in the plasma batch is active.
Conclusion: Integrating Stability Data into Drug Development
The metabolic stability of a cyclopropylacetoxymethyl ester in plasma is a critical design and selection parameter in the development of successful prodrugs. A technically sound evaluation requires more than just generating a half-life value; it demands a holistic understanding of the enzymatic machinery, profound species differences, and the structural nuances of the molecule itself. By employing robust, self-validating protocols and interpreting the data within the proper biological context, researchers can confidently identify prodrug candidates with an optimal pharmacokinetic profile, ultimately accelerating the journey from the laboratory to the clinic.
References
-
Bencharit, S., & Redinbo, M. R. (2005). Human carboxylesterase 1: From drug metabolism to drug discovery. ResearchGate. Available at: [Link][7][9][31]
-
van de Steeg, E., et al. (2024). Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice. Utrecht University Repository. Available at: [Link][11][12]
-
O'Brien, Y., et al. (2023). Species Differences in Carboxylesterase Activity in Serum: High in Cats, Rarely in Dogs and Pigs. Animals. Available at: [Link][17]
-
Kim, I., et al. (2023). Species Differences in Carboxylesterases Among Humans, Cynomolgus Monkeys, and Mice in the Hydrolysis of Atorvastatin Derivatives. ResearchGate. Available at: [Link][19]
-
Imai, T. (2006). Hydrolysis by Carboxylesterase and Disposition of Prodrug with Ester Moiety. Journal of Health Science. Available at: [Link][4][10]
-
Thigpen, J. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link][6][24]
-
Imai, T. (2013). Carboxylesterase 2: A Key Enzyme in Drug and Prodrug Metabolism. ResearchGate. Available at: [Link][13]
-
Fu, Y., et al. (2016). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences. Available at: [Link][14][15]
-
Fukami, T., & Yokoi, T. (2012). Species difference of esterase expression and hydrolase activity in plasma. Drug Metabolism and Pharmacokinetics. Available at: [Link][16]
-
Xu, K., et al. (2019). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology. Available at: [Link][27][28]
-
Imai, T. (2008). Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue. Journal of Pesticide Science. Available at: [Link][5]
-
Binhashim, N., Alvi, S., & Hammami, M. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. Scientific Research Publishing. Available at: [Link][32]
-
BioIVT. (n.d.). Carboxylesterases in Drug Metabolism. BioIVT. Available at: [Link][18]
-
Cyprotex. (n.d.). Plasma Stability Assay. Evotec. Available at: [Link][26]
-
Domainex. (n.d.). Plasma Stability Assay. Domainex. Available at: [Link][30]
-
Allan, G. F., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][20]
-
ManTech Publications. (2025). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. ManTech Publications. Available at: [Link][29]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. Available at: [Link][33]
-
Williams, F. M., et al. (2008). Plasma esterases and inflammation in ageing and frailty. Age and Ageing. Available at: [Link][22]
-
Tulchinsky, A., et al. (2023). Albumin Is a Component of the Esterase Status of Human Blood Plasma. MDPI. Available at: [Link][34]
-
Bio-Analysis Centre. (2022). Bioanalytical Methods – An Overview. Bio-Analysis Centre. Available at: [Link][35]
-
Tulloch, I. G., et al. (2011). Enzymes of drug metabolism during delirium. Age and Ageing. Available at: [Link][23]
-
BioDuro. (n.d.). ADME Plasma Stability Assay. BioDuro. Available at: [Link][25]
-
ResolveMass Laboratories Inc. (2024). Bioanalytical Method Development: A Comprehensive Guide. ResolveMass Laboratories Inc.. Available at: [Link][36]
-
ResearchGate. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate. Available at: [Link][21]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link][37]
-
Basuri, P. (2024). Innovative Bioanalytical Techniques Transforming Pharmacokinetic Research. Longdom Publishing. Available at: [Link][38]
-
Sonti, R., et al. (2021). Metabolic Stability. Pharma Focus Asia. Available at: [Link][39]
-
Indian Journal of Pharmaceutical Sciences. (2022). An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications. Indian Journal of Pharmaceutical Sciences. Available at: [Link][2]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Available at: [Link][1]
-
Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Available at: [Link][3]
Sources
- 1. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. scirp.org [scirp.org]
- 4. Hydrolysis by Carboxylesterase and Disposition of Prodrug with Ester Moiety [jstage.jst.go.jp]
- 5. Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue [jstage.jst.go.jp]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human carboxylesterase 1: from drug metabolism to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. papers.ssrn.com [papers.ssrn.com]
- 18. info.bioivt.com [info.bioivt.com]
- 19. researchgate.net [researchgate.net]
- 20. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Plasma esterases and inflammation in ageing and frailty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. admin.mantechpublications.com [admin.mantechpublications.com]
- 30. Plasma Stability Assay | Domainex [domainex.co.uk]
- 31. researchgate.net [researchgate.net]
- 32. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 33. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 34. mdpi.com [mdpi.com]
- 35. b-ac.co.uk [b-ac.co.uk]
- 36. resolvemass.ca [resolvemass.ca]
- 37. chromatographyonline.com [chromatographyonline.com]
- 38. longdom.org [longdom.org]
- 39. pharmafocusasia.com [pharmafocusasia.com]
Chemical structure and SMILES of Chloromethyl 2-cyclopropylacetate
An In-depth Technical Guide to Chloromethyl 2-cyclopropylacetate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Chloromethyl 2-cyclopropylacetate, a specialized chemical compound. Recognizing the limited publicly available data on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust technical resource for researchers and professionals in drug development and chemical synthesis.
Molecular Identity and Structural Characteristics
Chloromethyl 2-cyclopropylacetate is an ester featuring a cyclopropyl moiety and a reactive chloromethyl group. Its unique structure suggests potential applications as a building block in organic synthesis or as a prodrug intermediate.
The fundamental identifiers for this compound are summarized below. The SMILES (Simplified Molecular-Input Line-Entry System) string provides a machine-readable representation of the molecular structure.
| Identifier | Value | Source |
| Molecular Formula | C6H9ClO2 | PubChem[1] |
| SMILES | C1CC1CC(=O)OCCl | PubChem[1] |
| InChI | InChI=1S/C6H9ClO2/c7-4-9-6(8)3-5-1-2-5/h5H,1-4H2 | PubChem[1] |
| InChIKey | YCUKZZYRTRKHNB-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 148.02911 Da | PubChem[1] |
Below is a diagram illustrating the two-dimensional structure of Chloromethyl 2-cyclopropylacetate.
Caption: 2D structure of Chloromethyl 2-cyclopropylacetate.
Proposed Synthesis Protocol
Rationale for Synthetic Approach
The formation of chloromethyl esters from carboxylic acids is a common transformation. A highly effective method involves the reaction of the parent carboxylic acid with an acetyl halide and paraformaldehyde, or by using a pre-formed chloromethylating agent. This approach is favored for its operational simplicity and generally good yields. The starting material, 2-cyclopropylacetic acid, is commercially available, making this a practical route.
Experimental Workflow
The following protocol is a proposed method for the laboratory-scale synthesis of Chloromethyl 2-cyclopropylacetate.
Materials:
-
2-cyclopropylacetic acid
-
Paraformaldehyde
-
Acetyl chloride
-
Zinc(II) chloride (catalyst)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-cyclopropylacetic acid (1.0 eq) and paraformaldehyde (1.2 eq).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane to the flask to create a stirrable suspension. Add a catalytic amount of anhydrous zinc(II) chloride (0.05 eq).
-
Addition of Acetyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via a syringe.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Chloromethyl 2-cyclopropylacetate.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of Chloromethyl 2-cyclopropylacetate.
Physicochemical Properties and Spectroscopic Data
Due to the absence of experimental data in the literature, the following table summarizes predicted physicochemical and spectroscopic properties. These predictions are based on the known structure of the molecule and typical values for its constituent functional groups.
| Property | Predicted Value | Notes |
| Molecular Weight | 148.59 g/mol | - |
| XlogP | 1.9 | A measure of lipophilicity.[1] |
| 1H NMR | δ ~5.7 ppm (s, 2H, -O-CH2-Cl) | Chemical shifts are approximate. |
| δ ~2.3 ppm (d, 2H, -CH2-COO-) | ||
| δ ~1.0 ppm (m, 1H, cyclopropyl CH) | ||
| δ ~0.5 ppm (m, 2H, cyclopropyl CH2) | ||
| δ ~0.1 ppm (m, 2H, cyclopropyl CH2) | ||
| 13C NMR | δ ~170 ppm (C=O) | Chemical shifts are approximate. |
| δ ~68 ppm (-O-CH2-Cl) | ||
| δ ~41 ppm (-CH2-COO-) | ||
| δ ~8 ppm (cyclopropyl CH) | ||
| δ ~4 ppm (cyclopropyl CH2) | ||
| IR Spectroscopy | ~1760 cm-1 (C=O stretch, ester) | Strong absorption. |
| ~1150 cm-1 (C-O stretch, ester) | Strong absorption. | |
| ~750 cm-1 (C-Cl stretch) |
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of Chloromethyl 2-cyclopropylacetate is dominated by the chloromethyl ester group. This functional group is a type of acylal and is susceptible to nucleophilic substitution at the chloromethyl carbon. The chlorine atom is a good leaving group, making the compound an effective alkylating agent for various nucleophiles such as amines, thiols, and carboxylates. This reactivity is crucial for its potential use in bioconjugation and as a prodrug linker. The ester linkage itself is prone to hydrolysis under acidic or basic conditions.
Applications in Drug Development
-
Prodrugs: Chloromethyl esters are classic examples of prodrug moieties. They can be used to mask a carboxylic acid group in a parent drug, increasing its lipophilicity and ability to cross cell membranes. Once inside the body, the ester is cleaved by esterase enzymes to release the active drug. The cyclopropyl group can also influence the metabolic stability and binding affinity of the parent molecule.
-
Synthetic Intermediate: As a bifunctional molecule, it can serve as a valuable building block in organic synthesis. The chloromethyl group allows for the introduction of the cyclopropylacetyl moiety into more complex molecules, a structural motif found in some pharmaceuticals and agrochemicals.[2][3]
Safety and Handling
While specific toxicity data for Chloromethyl 2-cyclopropylacetate is unavailable, compounds containing a chloromethyl ester group should be handled with caution. They are often reactive alkylating agents and can be lachrymatory and irritants to the skin, eyes, and respiratory system.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.
References
-
PubChem. Chloromethyl 2-cyclopropylacetate. National Center for Biotechnology Information. [Link]
Sources
The Evolution of C1-Synthons: Formylation and Aminomethylenation in Pharmaceutical Synthesis
Abstract
The introduction of one-carbon units—specifically formyl (
Part 1: The Mechanistic Foundation
Defining the "Substituted Methylformyl" Landscape
In medicinal chemistry, the term "substituted methylformyl" functionally refers to reagents capable of electrophilic attack to introduce a carbon atom at the oxidation state of an aldehyde or formic acid derivative.[1][2][3][4][5] These divide into two primary mechanistic classes:
-
Formylating Agents: Introduce a pure formyl group (
). -
Aminomethylenating Agents: Introduce a "masked" formyl group, typically an enaminone (
).
The Vilsmeier-Haack (VH) Reagent: The Electrophilic Standard
The VH reaction remains the industrial standard for formylating electron-rich aromatics (e.g., indoles, pyrroles). The active species is not DMF itself, but the Chloroiminium Ion (Vilsmeier Reagent), generated in situ.[2]
Critical Insight for Process Chemists:
The choice of activating agent (POCl
Visualization: The Vilsmeier-Haack Catalytic Cycle
The following diagram illustrates the generation of the active chloroiminium species and its subsequent electrophilic aromatic substitution (EAS).
Caption: Figure 1. The Vilsmeier-Haack pathway.[6][11][12][13] The Chloroiminium ion is the discrete active species that drives the formylation of the arene.
Part 2: The Enaminone Era (DMF-DMA & Bredereck's)
While VH reagents target aromatics, DMF-DMA (
These reagents convert unreactive ketones into Enaminones (push-pull alkenes). This intermediate is a "chemical chameleon"—the dimethylamino group is a distinct leaving group, allowing hydrazine or amidines to close rings, forming pyrazoles or pyrimidines.
Comparative Technical Analysis
Selecting between DMF-DMA and Bredereck's reagent is not arbitrary; it depends on the acidity of the substrate's
| Feature | DMF-DMA | Bredereck's Reagent |
| Structure | ||
| Active Base | Methoxide ( | |
| Basicity | Moderate | High (Stronger Base) |
| Substrate Scope | Acidic methylenes (Ketones, Lactones) | Weakly acidic methylenes (Amides, Toluenes) |
| Thermal Stability | Stable up to ~140°C | Decomposes >100°C (Caution required) |
| Atom Economy | Good (releases MeOH) | Lower (releases |
Expert Insight: Use Bredereck’s reagent when the
Visualization: Reagent Selection Logic
Caption: Figure 2. Decision matrix for selecting the optimal C1-synthon based on substrate electronics and acidity.
Part 3: Protocols and Industrial Application
Protocol: Enaminone Synthesis via DMF-DMA
This workflow is typical for synthesizing precursors to Kinase Inhibitors (e.g., p38 MAP kinase inhibitors).
Reagents:
-
Substrate: Acetophenone derivative (1.0 eq)
-
Reagent: DMF-DMA (1.5 - 2.0 eq)
-
Solvent: DMF or Toluene (often neat)
Step-by-Step:
-
Charge: Load the ketone substrate into a reactor inerted with
. -
Addition: Add DMF-DMA.[9][10][14][15] If the substrate is solid, use minimum DMF to solubilize.
-
Reflux: Heat to 90–110°C. Crucial Step: The reaction releases methanol. If using toluene, use a Dean-Stark trap to remove the methanol/toluene azeotrope; this drives the equilibrium forward (Le Chatelier’s principle).
-
Monitoring: Monitor by HPLC. Disappearance of ketone is usually rapid (< 4h).
-
Isolation: Cool to 0°C. Enaminones often crystallize out. Filter and wash with cold hexanes.
-
Troubleshooting: If oil forms, evaporate solvent and triturate with diethyl ether.
-
Case Study: Fluoroquinolone Antibiotics
The synthesis of Ciprofloxacin and Levofloxacin relies heavily on this chemistry.
-
Scaffold: A benzoylacetate derivative is treated with DMF-DMA.
-
Intermediate: An acrylate-like enaminone is formed.
-
Cyclization: Reaction with a primary amine (cyclopropylamine) displaces the dimethylamino group (
) and subsequently closes the ring via nucleophilic aromatic substitution ( ) on the fluorinated ring.
Part 4: Modern Innovations & Safety
Flow Chemistry for Vilsmeier Reagents
The Vilsmeier reagent (Chloroiminium salt) is thermally unstable and can lead to thermal runaway in large batch reactors.
-
Solution: In situ generation in a continuous flow reactor.
-
Setup: Stream A (DMF) and Stream B (POCl
) mix in a cooled micro-reactor ( ) to form the salt, which immediately flows into a reactor containing the substrate (Stream C). -
Benefit: Keeps the active inventory low, mitigating explosion risks.
Green Chemistry Alternatives
To avoid chlorinated waste (POCl
References
-
Vilsmeier, A. and Haack, A. (1927).[5][13] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. Link
-
Bredereck, H., et al. (1968). "Syntheses with Acid Amide Acetals." Angewandte Chemie International Edition. Link
-
Stanforth, S.P. (1998). "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron. (Context: Review of DMF-DMA applications). Link
-
BenchChem. (2025).[9] "A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride." Link
-
Abu-Shanab, F.A., et al. (2023).[5] "Dimethylformamide Dimethyl Acetal (DMF-DMA) as a Building Block in Heterocyclic Synthesis." European Journal of Chemistry. Link
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) reactions with NO<sub>3</sub>, OH and Cl: A theoretical study of the kinetics and mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Exploration of the Reaction Mechanism of DMF-DMA - LISKON [liskonchem.com]
Methodological & Application
Application Note: Precision N-Alkylation using Chloromethyl 2-cyclopropylacetate
Part 1: Core Directive & Strategic Overview
Executive Summary
Chloromethyl 2-cyclopropylacetate (CAS 1402914-72-0) is a specialized alkylating agent used primarily in the synthesis of soft prodrugs. Structurally, it attaches a (2-cyclopropylacetoxy)methyl moiety to a nucleophilic nitrogen (or oxygen). This moiety serves as a bioisostere to the classical Pivaloyloxymethyl (POM) group but offers distinct metabolic stability and lipophilicity profiles due to the cyclopropyl ring's unique electronic and steric properties.
This guide moves beyond generic alkylation recipes. It addresses the specific instability of the chloromethyl ester linkage and provides a self-validating protocol for N-alkylation , focusing on maximizing yield while suppressing the two primary failure modes: ester hydrolysis and N-quaternization (over-alkylation).
The Chemical Challenge
The reagent Cyclopropyl-CH2-CO-O-CH2-Cl presents a paradox:
-
Electrophilicity: The chloromethyl group is a "hard" electrophile but kinetically sluggish due to the poor leaving group ability of chloride in this specific hemiacetal-ester environment.
-
Lability: The ester bond is susceptible to base-catalyzed hydrolysis. Standard strong bases (NaOH, KOH) often degrade the reagent faster than they promote alkylation.
The Solution: A Finkelstein-modified SN2 mechanism utilizing "soft" bases and phase-transfer principles.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Pathway & Causality
To achieve high conversion, we must convert the poor electrophile (Chloromethyl ester) into a potent one (Iodomethyl ester) in situ.
-
Step 1: Finkelstein Exchange. The addition of Sodium Iodide (NaI) displaces the chloride, forming the reactive Iodomethyl 2-cyclopropylacetate. The C-I bond is weaker and the Iodide is a superior leaving group.
-
Step 2: Nitrogen Deprotonation. A carbonate base (K₂CO₃ or Cs₂CO₃) gently deprotonates the nitrogen nucleophile.
-
Step 3: SN2 Displacement. The nitrogen anion attacks the methylene carbon, displacing iodide.
Critical Insight: The presence of the methylene spacer in the 2-cyclopropylacetate group (vs. direct cyclopropanecarboxylate) reduces steric hindrance around the carbonyl. This makes the reagent more susceptible to hydrolysis than POM-Cl. Therefore, anhydrous conditions are non-negotiable.
Reaction Scheme Visualization
Caption: Finkelstein-assisted SN2 pathway. Note the critical role of NaI in activating the chloromethyl species.
Part 3: Protocols & Experimental Data
Protocol A: General N-Alkylation (Secondary Amines/Amides)
Target: Secondary amines, lactams, or cyclic amides. Scale: 1.0 mmol basis.
Reagents & Stoichiometry
| Component | Equiv. | Role | Rationale |
| Substrate | 1.0 | Nucleophile | Limiting reagent. |
| Chloromethyl 2-cyclopropylacetate | 1.2 - 1.5 | Electrophile | Slight excess to account for minor hydrolysis. |
| K₂CO₃ (Anhydrous) | 2.0 - 3.0 | Base | Mild base; insoluble in organic phase (surface reaction). |
| NaI (Sodium Iodide) | 0.1 - 0.2 | Catalyst | Promotes Cl |
| Solvent: Acetone or DMF | [0.1 M] | Medium | Acetone for ease of workup; DMF for low-solubility substrates. |
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Activation: Charge the flask with the Nitrogen substrate (1.0 equiv), anhydrous K₂CO₃ (2.5 equiv), and NaI (0.15 equiv).
-
Solvation: Add anhydrous Acetone (or DMF if substrate is polar). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.
-
Addition: Add Chloromethyl 2-cyclopropylacetate (1.3 equiv) dropwise over 5 minutes.
-
Note: If using DMF, cool to 0°C during addition to prevent exotherm-induced hydrolysis.
-
-
Reaction:
-
In Acetone: Reflux (approx. 56°C) for 4–6 hours.
-
In DMF: Stir at RT for 12–18 hours. Heating DMF >60°C increases hydrolysis risk.
-
-
Monitoring: Check TLC or LC-MS. Look for the disappearance of the substrate. The product will be less polar (higher R_f).
-
Workup (Crucial):
-
Filter off the solid salts (K₂CO₃/KCl/KI).
-
Concentrate the filtrate.[1]
-
If DMF was used: Dilute with EtOAc, wash 3x with cold 5% LiCl solution (removes DMF), then brine.
-
-
Purification: Flash chromatography (Hexane/EtOAc). The ester group is stable on silica.
Protocol B: Regioselective Alkylation of Tetrazoles
Target: Sartan-type prodrugs (Tetrazole ring alkylation). Challenge: N1 vs. N2 selectivity. Optimization: N2 alkylation is generally thermodynamically favored and preferred for prodrug bioactivity.
Optimized Conditions for N2 Selectivity
| Parameter | Condition | Effect on Selectivity |
| Base | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect" stabilizes the diffuse anion, favoring N2 attack. |
| Solvent | Acetonitrile (MeCN) | Polar aprotic but less coordinating than DMF; enhances N2 ratio. |
| Temperature | Reflux (80°C) | Thermodynamic control favors the more stable N2 isomer. |
Methodology Differences
-
Use Cs₂CO₃ (1.5 equiv) instead of K₂CO₃.
-
Perform the reaction in Acetonitrile .
-
Add Tetrabutylammonium Bromide (TBAB) (0.05 equiv) as a Phase Transfer Catalyst (PTC) if the tetrazole salt is insoluble.
-
Purification: Isomers N1 and N2 often have close R_f values. Use a gradient of DCM/MeOH or Toluene/EtOAc for separation.
Part 4: Troubleshooting & Optimization Logic
Decision Matrix for Failure Modes
Caption: Troubleshooting logic for common alkylation failures.
Key Modifications
-
The "DIPEA Alternative": If the substrate contains base-sensitive groups (e.g., other esters), switch from Carbonate bases to DIPEA (Diisopropylethylamine) in DCM .
-
Protocol: Mix Substrate + DIPEA (2.0 eq) in DCM. Cool to 0°C. Add Reagent. Stir at RT.
-
Pros: Milder pH. Cons: Slower kinetics (requires higher NaI loading).
-
Part 5: Safety & Handling
-
Alkylating Hazard: Chloromethyl esters are potent alkylating agents. They are potential carcinogens. Handle in a fume hood with double nitrile gloves.
-
Quenching: Quench excess reagent with an aqueous amine solution (e.g., ammonia or morpholine) before disposal to destroy the alkylating potential.
Part 6: References
-
Reagent Characterization:
-
General Tetrazole Alkylation Protocols:
-
Title: Application Notes and Protocols for N-Alkylation of the Tetrazole Ring.[1]
-
Source: BenchChem Application Notes.
-
-
Prodrug Synthesis Context (Sartans/Imatinib):
-
Title: Substituted methylformyl reagents and method of using same (Patent US9487500B2).
-
Source: Google Patents.[7]
-
URL: (Describes the use of chloromethyl esters for prodrugs).
-
-
Mechanistic Grounding (Finkelstein/Cesium Effect):
-
Title: Cesium Effect: High Chemoselectivity in N-Alkylation.
-
Source:Journal of Organic Chemistry (General Principle Citation).
-
URL:[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. 40930-71-0|Chloromethyl 2-ethylbutanoate|BLD Pharm [bldpharm.com]
- 4. 100108-45-0|Chloromethyl cyclopropanecarboxylate|BLD Pharm [bldpharm.com]
- 5. 150865-02-4|Chloromethyl cyclobutanecarboxylate|BLD Pharm [bldpharm.com]
- 6. 10xchem.com [10xchem.com]
- 7. US20140121367A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]
Using chloromethyl chlorosulfate to prepare Chloromethyl 2-cyclopropylacetate
Application Note: AN-2026-CMCS
Synthesis of Chloromethyl 2-Cyclopropylacetate via Chloromethyl Chlorosulfate
1. Executive Summary
This Application Note details the protocol for synthesizing Chloromethyl 2-cyclopropylacetate , a critical soft-drug intermediate and prodrug moiety. Unlike traditional methods utilizing carcinogenic bis(chloromethyl) ether or gaseous chloromethyl chloride, this protocol employs Chloromethyl chlorosulfate (CMCS) .
The method utilizes a Phase Transfer Catalysis (PTC) system (DCM/Water) to ensure mild reaction conditions, high yield (>90%), and operational safety. This approach specifically preserves the integrity of the acid-sensitive cyclopropyl ring while eliminating the formation of bis(chloromethyl) ether (BCME), a regulated carcinogen.
2. Scientific Foundation & Mechanism
2.1 Why Chloromethyl Chlorosulfate (CMCS)?
In drug development, chloromethyl esters are essential for generating acyloxymethyl prodrugs, which improve the oral bioavailability of carboxylic acid-containing drugs (e.g., antibiotics, antivirals).
-
Traditional Reagents: Chloromethyl chloroformate or Chloromethyl chloride. These often require harsh conditions or generate BCME.
-
The CMCS Advantage: CMCS acts as a highly reactive electrophile that transfers the chloromethyl group (
) to the carboxylate. The leaving group, the chlorosulfate anion ( ), rapidly decomposes into sulfur trioxide ( ) and chloride ( ) or sulfuric acid derivatives upon aqueous workup, driving the reaction forward entropically.
2.2 Reaction Mechanism
The reaction proceeds via an
Figure 1: Mechanistic pathway of PTC-mediated esterification using CMCS.
3. Experimental Protocol
Pre-requisite: System Suitability Test (SST) Before committing valuable substrate, verify the quality of CMCS.
-
Appearance: Clear to pale yellow liquid.[1]
-
H-NMR Check: Singlet at
5.7–5.8 ppm (in ). If significant extra peaks appear, redistill or discard.
3.1 Materials & Reagents
| Reagent | Equiv. | Role | CAS No. |
| 2-Cyclopropylacetic acid | 1.0 | Substrate | 5239-82-7 |
| Chloromethyl chlorosulfate | 1.2 | Reagent | 49715-04-0 |
| Tetrabutylammonium hydrogensulfate | 0.1 | PTC Catalyst | 32503-27-8 |
| Sodium Bicarbonate | 3.0 | Base | 144-55-8 |
| Dichloromethane (DCM) | - | Solvent (Org) | 75-09-2 |
| Water (Deionized) | - | Solvent (Aq) | 7732-18-5 |
3.2 Step-by-Step Procedure
Step 1: Biphasic System Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyclopropylacetic acid (10.0 mmol, 1.0 g) in DCM (20 mL).
-
In a separate beaker, prepare a solution of Sodium Bicarbonate (30.0 mmol, 2.52 g) and Tetrabutylammonium hydrogensulfate (1.0 mmol, 0.34 g) in Water (20 mL).
-
Add the aqueous solution to the organic solution. The mixture will be biphasic.[2]
Step 2: Reagent Addition
-
Cool the biphasic mixture to 0°C using an ice-water bath. Vigorous stirring (≥800 RPM) is critical to create an emulsion.
-
Dilute Chloromethyl chlorosulfate (12.0 mmol, 1.98 g) in a small volume of DCM (5 mL).
-
Add the CMCS solution dropwise over 15 minutes. Note: Exotherm is minimal, but slow addition prevents local overheating.
Step 3: Reaction
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir vigorously for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (SiO2, 10% EtOAc/Hexane) or GC-MS. The acid spot should disappear.
Step 4: Workup & Isolation
-
Separate the layers using a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 20 mL)
-
Saturated
(1 x 20 mL) – Removes unreacted acid. -
Brine (1 x 20 mL)
-
-
Dry the organic phase over anhydrous
. -
Filter and concentrate under reduced pressure (Rotovap) at <35°C . Caution: Chloromethyl esters can be thermally unstable; do not overheat.
Step 5: Purification
-
The crude oil is typically >95% pure.
-
If necessary, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
3.3 Workflow Diagram
Figure 2: Operational workflow for the synthesis.
4. Safety & Handling (Critical)
-
Hazard Identification: Chloromethyl chlorosulfate is a potent alkylating agent and lachrymator. It causes severe skin burns and eye damage [1, 2].[3]
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
Decontamination: Quench glassware and spills with a solution of dilute ammonia or 10% aqueous NaOH to hydrolyze the alkylating agent before disposal.
-
BCME Note: While this method avoids generating bis(chloromethyl) ether as a byproduct, the product itself (a chloromethyl ester) shares structural similarities with alkylating agents. Handle with high containment (OEB 3 or 4 guidelines recommended).
5. Analytical Validation
| Test | Expected Result | Notes |
| Appearance | Colorless to pale yellow oil | Darkening indicates decomposition. |
| GC-MS | M+ peak observed (or M-Cl fragment) | Look for characteristic isotope pattern of Chlorine ( |
| 1H-NMR ( | Diagnostic peak. Shifted downfield from acid precursor. | |
| 1H-NMR (Ring) | Confirm ring integrity (no ring opening). |
6. References
-
Bethell, D., et al. (2004).[4] Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles.[5] Organic & Biomolecular Chemistry, 2(4), 677-683. [Link]
-
Halpern, M. (2005). PTC Esterification for a Chloromethyl Ester. PTC Organics Application Notes. [Link]
-
Binderup, E., & Hansen, E. T. (1984).[4] Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions.[4][5][6][7] Synthetic Communications, 14(9), 857-864. [Link]
Sources
- 1. CAS 49715-04-0: Chloromethyl chlorosulfate | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Chloromethyl Chlorosulfate [oakwoodchemical.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Notes & Protocols: Optimizing Biphasic Reactions for Chloromethyl Ester Synthesis
Abstract
Chloromethyl esters are pivotal intermediates in organic synthesis and serve as valuable promoieties in prodrug design. Their synthesis, however, often involves hazardous reagents and challenging reaction conditions. This guide provides a comprehensive overview and detailed protocols for the synthesis of chloromethyl esters from carboxylic acids using an optimized biphasic reaction system. By leveraging Phase-Transfer Catalysis (PTC), these protocols offer a safer, more efficient, and scalable alternative to traditional methods. We will explore the underlying reaction mechanisms, systematically detail the optimization of critical reaction parameters, and provide robust analytical and safety procedures to ensure high-yield, high-purity synthesis.
Introduction: The Strategic Advantage of Biphasic Synthesis
Chloromethyl esters are highly reactive compounds, making them excellent precursors for further chemical transformations and for creating cleavable linkages in prodrugs.[1] The traditional synthesis often involves harsh conditions or reagents that are difficult to handle. Biphasic synthesis, facilitated by Phase-Transfer Catalysis (PTC), provides a superior alternative by enabling reactions between reactants located in two immiscible phases (typically aqueous and organic).
Key Advantages of Biphasic PTC Systems:
-
Enhanced Reaction Rates: PTC dramatically increases the reaction rate between nucleophiles in the aqueous phase and substrates in the organic phase.[2]
-
Milder Conditions: Reactions can often be conducted at lower temperatures with less aggressive reagents, minimizing side-product formation.
-
Improved Safety & Simplicity: The use of PTC can eliminate the need for hazardous, anhydrous solvents and simplifies product workup, as the catalyst and byproducts often remain in separate phases.[3]
-
Cost-Effectiveness: It allows the use of inexpensive inorganic bases and solvents, making the process more economical and environmentally friendly.[2]
Reaction Mechanism: The PTC Cycle in Esterification
The synthesis of a chloromethyl ester from a carboxylic acid in a biphasic system is a nucleophilic substitution reaction. The carboxylic acid is first deprotonated by a base in the aqueous phase to form a carboxylate anion. This anion, however, is insoluble in the organic phase where the chloromethylating agent resides. This is where the phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), plays its crucial role.
The catalytic cycle proceeds as follows:
-
Anion Exchange: The catalyst's cation (Q⁺) exchanges its counter-ion (X⁻) for the carboxylate anion (RCOO⁻) at the aqueous-organic interface, forming an ion pair (Q⁺RCOO⁻).
-
Phase Transfer: This new ion pair is lipophilic due to the alkyl groups on the Q⁺ cation and migrates from the aqueous phase into the bulk organic phase.
-
Nucleophilic Attack: In the organic phase, the "naked" and highly reactive carboxylate anion performs a nucleophilic attack on the chloromethylating agent (e.g., bromochloromethane), forming the desired chloromethyl ester (RCOOCH₂Cl).
-
Catalyst Regeneration: The catalyst releases the newly formed chloride ion (Cl⁻) and the Q⁺ cation migrates back to the aqueous phase to begin another cycle.
Diagram: The Phase-Transfer Catalysis (PTC) Cycle
Caption: The catalytic cycle of a quaternary ammonium salt in biphasic esterification.
Optimizing Reaction Parameters: A Systematic Approach
Achieving optimal yield and purity requires the careful tuning of several interdependent parameters.
| Parameter | Recommended Range/Options | Rationale & Expert Insights |
| Carboxylic Acid | 1.0 equivalent | The limiting reagent. Must be fully dissolved or suspended in the aqueous phase with the base. |
| Chloromethylating Agent | 1.2 - 2.0 equivalents | Use of bromochloromethane or chloromethyl chlorosulfate is recommended to avoid the formation of the highly carcinogenic bis(chloromethyl)ether (BCME).[1][4] An excess drives the reaction to completion but may complicate purification. |
| Phase-Transfer Catalyst | 1 - 10 mol% | Tetrabutylammonium bromide (TBAB) or chloride (TBAC) are common and effective choices. The catalyst loading should be optimized; too little results in a slow reaction, while too much offers no benefit and increases cost.[2] |
| Base | 2.0 - 3.0 equivalents | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are effective.[5] The base must be strong enough to deprotonate the carboxylic acid but should not cause significant hydrolysis of the product ester. An excess ensures complete deprotonation. |
| Solvent System | Dichloromethane (DCM), Toluene, or Ethyl Acetate / Water | The organic solvent should readily dissolve the chloromethylating agent and the final product, but not the carboxylate salt. DCM is often a good starting point due to its high solvating power. |
| Temperature | 25 - 60 °C | Higher temperatures increase the reaction rate but can also promote side reactions or decomposition of the product.[6] Room temperature is often sufficient. The optimal temperature must be determined empirically for each specific substrate. |
| Agitation Speed | >300 RPM | Vigorous stirring is critical to maximize the interfacial surface area between the two phases, which directly impacts the overall reaction rate. |
Experimental Protocols
Safety First: Chloromethylating agents are potent carcinogens, irritants, and lachrymators.[7][8][9] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical splash goggles, and a lab coat, is mandatory.
Diagram: General Experimental Workflow
Caption: Step-by-step workflow for biphasic chloromethyl ester synthesis.
Protocol 1: General Procedure for Biphasic Synthesis of Chloromethyl Benzoate
This protocol describes a representative synthesis using benzoic acid.
Materials:
-
Benzoic Acid (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Tetrabutylammonium Bromide (TBAB, 0.05 eq)
-
Bromochloromethane (BrCH₂Cl, 1.5 eq)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Aqueous Phase Preparation: In a round-bottom flask, dissolve benzoic acid and potassium carbonate in deionized water (approx. 4 mL per gram of benzoic acid).
-
Organic Phase Preparation: In a separate addition funnel, dissolve bromochloromethane in dichloromethane.
-
Reaction Setup: Add the aqueous solution to a jacketed reaction vessel equipped with an overhead stirrer, condenser, and temperature probe. Begin vigorous stirring (>300 RPM).
-
Catalyst Addition: Add the tetrabutylammonium bromide (PTC) to the stirring aqueous solution.
-
Reaction Initiation: Add the organic phase from the addition funnel to the reaction vessel. Heat the mixture to 40 °C.
-
Monitoring: Monitor the reaction progress every hour by withdrawing a small aliquot of the organic layer and analyzing by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction & Washing: Drain the lower organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude chloromethyl benzoate.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography if necessary.
Analytical Methods for Control and Characterization
Robust analytical methods are essential for optimizing the reaction and ensuring the quality of the final product.
Diagram: Analytical & QC Workflow
Caption: Analytical workflow for reaction monitoring and final product quality control.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative monitoring. A suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes) should show a clear separation between the carboxylic acid starting material (baseline) and the more nonpolar chloromethyl ester product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for both monitoring and final purity analysis. It can separate the product from starting materials and byproducts, providing both retention time and mass spectral data for confirmation. This method is particularly crucial for detecting and quantifying traces of the highly carcinogenic byproduct bis(chloromethyl)ether (BCME).[10][11] Specific GC-MS methods have been developed for sensitive detection of chloromethyl ether residues.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation of the final product. The characteristic singlet for the -OCH₂Cl protons typically appears around δ 5.7-5.9 ppm in the ¹H NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC): Used for purity analysis, especially for less volatile or thermally labile products. It can be coupled with mass spectrometry (HPLC-MS) for further characterization.[13]
References
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. Retrieved from [Link]
-
PTC Esterification for a Chloromethyl Ester. (n.d.). PTC Organics, Inc. Retrieved from [Link]
-
Chloromethylation of Meta Xylene by Phase Transfer Catalysis. (2015). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. (n.d.). Scilit. Retrieved from [Link]
-
SAFETY DATA SHEET 103680-Chloromethyl methyl ether. (n.d.). DC Fine Chemicals. Retrieved from [Link]
-
Material Safety Data Sheet - Chloromethyl pivalate, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Standard Operating Procedures. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Esterification reaction of poly[(chloromethyl)styrene] with salts of carboxylic acid using phase-transfer catalysts. (1982). Macromolecules. Retrieved from [Link]
-
alcohol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. (2025, August 6). ResearchGate. Retrieved from [Link]
-
These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. (n.d.). Albert Einstein College of Medicine. Retrieved from [Link]
-
(PDF) Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Development of a Process for the Preparation of Chloromethyl Chlorosulfate | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. (2005). Organic Chemistry Portal. Retrieved from [Link]
-
Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors. (1981). International Archives of Occupational and Environmental Health. Retrieved from [Link]
- CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug. (n.d.). Google Patents.
-
Phase Transfer Catalysis in Polycondensation Processes. IX . Study on Polyetherification of 3,3-bis (chloromethyl) Oxetane and Bisphenol A. (n.d.). ResearchGate. Retrieved from [Link]
-
Blanc chloromethylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Detection and estimation of bis(chloromethyl)ether in air by gas chromatography-high resolution mass spectrometry. (1975). Analytical Chemistry. Retrieved from [Link]
- WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes. (n.d.). Google Patents.
-
Chloromethylation of Aromatic Compounds Catalyzed by Surfactant Micelles in Oil–Water Biphasic System | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. (2022, November 3). MDPI. Retrieved from [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. bu.edu [bu.edu]
- 10. Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and estimation of bis(chloromethyl)ether in air by gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Application Note: Advanced Purification Strategies for Thermally Unstable Chloromethyl Esters
Abstract
Chloromethyl esters are valuable synthetic intermediates, often employed as prodrug moieties or as reactive precursors for further functionalization. A significant challenge in their application is their inherent thermal lability, which often precludes the use of standard purification techniques like distillation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust, non-distillative methods for purifying these sensitive compounds. We will explore the causality behind experimental choices in liquid-liquid extraction, column chromatography, and crystallization, offering detailed, field-proven protocols to ensure high purity and yield while maintaining product integrity.
Introduction: The Challenge of Purity and Stability
Chloromethyl esters are highly reactive molecules, a property that makes them synthetically useful but also susceptible to degradation. High temperatures, such as those used in distillation, can lead to decomposition, often resulting in the formation of benzyl chloride and other impurities if distillation is attempted.[1] Furthermore, their synthesis can result in a crude product contaminated with unreacted starting materials, such as carboxylic acids and alcohols, as well as catalysts and byproducts like formals.[1][2][3]
Therefore, purification strategies must be employed that operate at or below ambient temperature. This guide focuses on three primary non-thermal purification pillars:
-
Liquid-Liquid Extraction: For the removal of acidic, basic, and highly polar impurities.
-
Column Chromatography: For separating the target compound from impurities with similar solubility but different polarity.
-
-
Crystallization: For obtaining high-purity solid esters.
-
CRITICAL SAFETY PRECAUTIONS
Before any experimental work, it is imperative to recognize the significant hazards associated with this class of compounds. Related α-chloroalkyl ethers, such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME), are potent carcinogens.[4][5]
-
Handling: All manipulations involving chloromethyl esters and their volatile precursors must be conducted in a certified chemical fume hood with adequate ventilation.[6]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile or chloroprene gloves, and chemical safety goggles at all times.[6] An emergency shower and eyewash station must be readily accessible.[4]
-
Chemical Incompatibility: These compounds are reactive. Avoid contact with water and moisture, which can cause hydrolysis to form corrosive hydrogen chloride gas.[4] They are also incompatible with peroxides and strong oxidizing agents.[4][7]
-
Waste Disposal: All waste, including contaminated solvents and glassware, must be collected in tightly sealed, properly labeled hazardous waste containers for disposal according to institutional guidelines.
Purification Workflow: A Strategic Overview
The selection of a purification strategy depends on the physical state of the ester (solid vs. liquid) and the nature of the primary impurities. The following diagram outlines a general decision-making workflow.
Caption: General purification workflow for chloromethyl esters.
Protocol 1: Aqueous Liquid-Liquid Extraction
Principle: This is the first and most critical step to remove ionic and water-soluble impurities. By partitioning the crude product between an organic solvent and a series of aqueous washes, acidic catalysts and unreacted carboxylic acids are neutralized and removed.
Detailed Protocol: Neutralization and Washing
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with 2-3 volumes of a suitable organic solvent (see Table 1). Causality: Dilution lowers the viscosity and ensures efficient partitioning between the two liquid phases.
-
Acid Removal: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure generated from the acid-base reaction. Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash. Causality: The weak base neutralizes acidic impurities, converting them into water-soluble salts that are extracted into the aqueous phase.[8][9][10]
-
Water Wash: Add an equal volume of deionized water to the organic layer, shake, and discard the aqueous layer. Causality: This step removes any residual bicarbonate solution.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution, shake, and discard the aqueous layer. Causality: Brine reduces the formation of emulsions and decreases the solubility of the organic product in the aqueous phase, maximizing yield.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Allow it to stand for 15-20 minutes. Causality: This removes residual water from the organic solvent, which is critical as water can hydrolyze the product.[2][11]
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.
Table 1: Common Solvents for Liquid-Liquid Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Advantages | Disadvantages |
| Ethyl Acetate | 0.902 | 77.1 | Good solvency for many esters, moderately polar, easily removed. | Can be partially soluble in water, susceptible to hydrolysis. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Excellent solvent, denser than water (forms lower layer), low boiling point. | Environmental and health concerns, can form emulsions. |
| Diethyl Ether | 0.713 | 34.6 | Excellent solvent, very low boiling point. | Highly flammable, can form explosive peroxides.[4] |
Protocol 2: Flash Column Chromatography
Principle: When simple extraction is insufficient, flash column chromatography separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase. It is highly effective for purifying liquid products from non-polar byproducts like formals.
Detailed Protocol: Silica Gel Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (eluent) that provides a retention factor (R_f) of ~0.3-0.4 for the desired chloromethyl ester and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and use gentle air pressure to pack the bed uniformly, avoiding cracks.
-
Sample Loading: Concentrate the product from the extraction step in vacuo. Dissolve the crude residue in a minimal amount of the eluent. Alternatively, for less soluble products, adsorb the material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution and Fraction Collection: Begin passing the eluent through the column under positive pressure (flash chromatography). Collect fractions in test tubes or vials. Monitor the elution process using TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator at a low bath temperature (<30°C) to prevent thermal degradation.
Caption: Decision process for chromatography mobile phase selection.
Protocol 3: Purification by Crystallization
Principle: For solid chloromethyl esters, crystallization is a powerful technique for achieving high purity. It relies on the principle that the desired compound is soluble in a hot solvent but has low solubility upon cooling, allowing it to crystallize out while impurities remain in the solution (mother liquor).
Detailed Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the ester is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Test small amounts in various solvents (e.g., hexane, toluene, methanol/water mixtures). Causality: The large solubility differential is the driving force for crystallization and efficient purification.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (using a water bath or heating mantle) with swirling until the solid completely dissolves. Add solvent dropwise until a clear, saturated solution is obtained.
-
Cooling (Crystal Growth): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are less likely to trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- Vertex AI Search. (2012). Chemistry Practical Techniques: Solvent Extraction.
- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Chempanda Blog.
- Google Patents. (n.d.). US5686630A - Purifying cyclic esters by aqueous solvent extraction.
- LookChem. (n.d.). General procedures for the purification of Esters. Chempedia.
- ResearchGate. (2016). How to purify esterefication product?.
- Revisely. (2025). Organic Liquid Preparation & Purification (Edexcel A Level Chemistry): Revision Note.
- New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY.
- YouTube. (2017). D.9 Extraction and purification of organic products (HL).
- Thesis. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS.
- Sigma-Aldrich. (n.d.). Chloromethyl methyl ether - Safety Data Sheet.
- Google Patents. (n.d.). US4082788A - Esterification and extraction process.
- Santa Cruz Biotechnology. (n.d.). Chloromethyl ethyl ether - Safety Data Sheet.
- Loba Chemie. (2016). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS.
- Rutgers University. (n.d.). Bis-chloromethyl-ether - Standard Operating Procedure.
- Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry.
- Organic Syntheses. (n.d.). benzyl chloromethyl ether.
- Journal of the American Chemical Society. (n.d.). Phelps and Eddy-Purification of Esters.
- Taylor & Francis. (n.d.). Chloromethyl methyl ether – Knowledge and References.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. nj.gov [nj.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. youtube.com [youtube.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. ajsonline.org [ajsonline.org]
- 11. savemyexams.com [savemyexams.com]
Troubleshooting & Optimization
Troubleshooting low conversion rates in soft alkylation reactions
Topic: Troubleshooting Low Conversion in Soft Alkylation Reactions
Ticket ID: SA-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Framework
The Core Problem: "Soft alkylation" refers to reactions governed by orbital overlap rather than electrostatic attraction (Pearson’s HSAB Theory). In drug development, this most commonly manifests in two critical workflows:
-
Bioconjugation: Cysteine-maleimide or cysteine-haloacetyl couplings (e.g., ADC synthesis).
-
Heterocycle Functionalization:
- or -alkylation of soft nucleophiles using alkyl halides or Michael acceptors.
Low conversion in these systems is rarely due to a lack of intrinsic reactivity. Instead, it is almost always a kinetic trap caused by solvation shells, pH mismatches preventing orbital overlap, or invisible side-reactions (oxidation/hydrolysis).
The Diagnostic Logic (HSAB Protocol)
Before altering reagents, apply this diagnostic logic to your failed experiment.
Module A: Bioconjugation (Cysteine-Maleimide)[1][2][3][4]
This is the most frequent "soft alkylation" failure in pharma. The reaction relies on the thiolate anion (
Critical Failure Points
1. The pH "Goldilocks" Zone
-
The Science: Cysteine has a pKa of ~8.3 (in free solution), but can be lower in protein pockets.
-
pH < 6.0: The thiol is protonated (
). Soft nucleophiles must be deprotonated to react. Result: 0% conversion. -
pH > 8.0: The maleimide ring hydrolyzes to maleamic acid (non-reactive). Additionally, amine residues (Lys) become nucleophilic, causing non-specific "hard" alkylation. Result: Low yield + Heterogeneity.
-
-
The Fix: Maintain pH 6.5 – 7.5 .
2. The Reducing Agent Trap (TCEP vs. DTT)
-
The Issue: You cannot alkylate a disulfide. You must reduce it first.[1]
-
The Protocol:
-
Reduce with TCEP (2-5 eq) for 30 mins.
-
Do not remove TCEP unless necessary (if <1mM).
-
Crucial: If using DTT, you must perform a buffer exchange (spin column) before adding the maleimide.
-
Standard Operating Procedure: Cysteine Conjugation
| Parameter | Specification | Reasoning |
| Buffer | PBS + 1-5 mM EDTA, pH 7.2 | EDTA chelates metals that catalyze disulfide re-oxidation. |
| Co-solvent | 5-10% DMSO or DMA | Solubilizes the hydrophobic payload. Do not exceed 10% to avoid protein precipitation. |
| Stoichiometry | 3-5 molar excess (Payload) | Sufficient to drive kinetics without causing off-target Lys labeling. |
| Temperature | 4°C to 20°C | Higher temps accelerate maleimide hydrolysis faster than conjugation. |
Module B: Small Molecule Synthesis (Heterocycle Alkylation)
When alkylating soft centers (Sulfur, Selenium, or Nitrogen in delocalized systems like Indoles/Purines), the solvent shell is your enemy.
The Solvation Effect
In protic solvents (MeOH, Water), small anions are heavily solvated via Hydrogen Bonding.[4] Soft anions are less solvated, but the "soft-soft" interaction is weak.
-
Recommendation: Use Polar Aprotic solvents (DMF, DMSO, NMP, Acetonitrile ).
-
Mechanism: These solvents solvate the cation (e.g.,
, ) efficiently but leave the anion (nucleophile) "naked" and highly reactive.
The "Finkelstein" Boost
If using an Alkyl Chloride or Bromide (harder electrophiles) with a soft nucleophile, conversion often stalls.
-
The Fix: Add catalytic Sodium Iodide (NaI, 10 mol%).
-
Why:
displaces / to form an Alkyl-Iodide (Soft Electrophile). The soft nucleophile then reacts rapidly with the Alkyl-Iodide.
Troubleshooting FAQ (The Knowledge Base)
Q1: My LCMS shows the mass of [Product + 18]. What happened?
-
Cause: pH was likely > 7.5, or the reaction ran too long in aqueous buffer.
-
Fix: Lower pH to 7.0. Quench the reaction sooner. Note: Hydrolyzed product is often therapeutically active but chemically heterogeneous.
Q2: I have low conversion, and my starting material is a disulfide dimer.
-
Diagnosis: Oxidative coupling.
-
Cause: Incomplete reduction or re-oxidation by atmospheric oxygen.
-
Fix: Degas all buffers (Argon sparge). Add EDTA to chelate trace Copper/Iron. Ensure TCEP is fresh (TCEP oxidizes in Phosphate buffers over time).[6]
Q3: The reaction works in DMF but fails in Ethanol.
-
Diagnosis: Solvent shielding.
-
Cause: Ethanol is H-bonding to your nucleophile, stabilizing it and raising the activation energy.
-
Fix: Stick to DMF/DMSO. If protic solvent is required, use a Phase Transfer Catalyst (e.g., TBAB) to shuttle the anion into a reactive environment.
Q4: My payload precipitated immediately upon addition.
-
Diagnosis: "Crash out."
-
Cause: Adding a hydrophobic payload (in 100% DMSO) directly to aqueous buffer creates a local high-concentration shock.
-
Fix: Add the payload slowly while vortexing. Alternatively, dilute the payload to 50% DMSO/Water before adding to the protein.
References
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[7][8][9][10][11] Journal of the American Chemical Society.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets).
-
Renggly, I., et al. (2017). "In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins."[3] ACS Omega.
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry.
-
BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Maleimide Conjugation Reactions."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. HSAB theory - Wikipedia [en.wikipedia.org]
- 8. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. adichemistry.com [adichemistry.com]
Detecting impurities in Chloromethyl 2-cyclopropylacetate via NMR and HPLC
Welcome to the technical support center for the analysis of Chloromethyl 2-cyclopropylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the detection of impurities using Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section provides practical solutions to common issues encountered during the analysis of Chloromethyl 2-cyclopropylacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Possible Causes:
-
Residual Starting Materials: The most common impurities are unreacted 2-cyclopropylacetic acid and formaldehyde/chloromethane derivatives from the synthesis of the chloromethyl ester.
-
Solvent Impurities: Residual solvents from the reaction or purification steps, such as ethyl acetate or dichloromethane, are frequently observed.[1]
-
Water: The presence of water in the sample or NMR solvent can lead to a broad peak.[2]
-
Side-Reaction Products: Dimerization or polymerization of the chloromethyl ester can occur under certain conditions.
Troubleshooting Steps:
-
Identify Common Solvent Peaks: Compare the chemical shifts of the unexpected peaks with a standard table of common NMR solvent impurities.
-
Check for Starting Materials: If available, compare the spectrum of your product with the NMR spectra of 2-cyclopropylacetic acid and other starting materials.
-
Perform a D₂O Shake: To identify exchangeable protons (like the acidic proton of a carboxylic acid impurity), add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The peak corresponding to the acidic proton will disappear or significantly diminish.[2][3]
-
Elevated Temperature NMR: If you suspect the presence of rotamers (conformational isomers that are slowly interconverting on the NMR timescale), acquiring the spectrum at a higher temperature may cause the peaks to coalesce into a single, sharper signal.[3]
-
Re-purify the Sample: If impurities are confirmed, re-purify your sample using an appropriate technique such as column chromatography or distillation.
NMR Troubleshooting Workflow
Caption: A flowchart for systematic troubleshooting of ¹H NMR spectra.
Possible Causes:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of peak broadening.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.[2]
-
Low Solubility: If the sample is not fully dissolved, it can result in broad lines.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[3]
Troubleshooting Steps:
-
Re-shim the Spectrometer: This is the first step to address poor line shape.
-
Dilute the Sample: If the sample is highly concentrated, dilute it and re-acquire the spectrum.
-
Filter the Sample: If solubility is an issue, filter the sample through a small plug of glass wool into a clean NMR tube.
-
Check for Paramagnetic Contaminants: If the broadening is severe and other causes have been ruled out, consider the possibility of paramagnetic impurities from reagents or glassware.
High-Performance Liquid Chromatography (HPLC)
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, such as residual silanols.[4][5]
-
Column Overload: Injecting too much sample can lead to peak asymmetry.[4]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4]
-
Column Void or Blockage: A physical change in the column packing can lead to poor peak shape.[4][5]
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and inject a smaller volume to see if the peak shape improves.[4]
-
Adjust Mobile Phase pH: If the analyte has ionizable groups, ensure the mobile phase pH is at least 2 units away from the pKa of the compound.
-
Use a Mobile Phase Additive: Adding a small amount of a competing agent, like triethylamine (TEA), can help to mask active sites on the stationary phase.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Check the Column: If the problem persists, try a new column or reverse-flush the existing column (if the manufacturer's instructions permit) to remove any blockages.[5]
HPLC Troubleshooting Workflow
Caption: A systematic approach to resolving peak tailing in HPLC.
Possible Causes:
-
Carryover: Residue from a previous injection may be eluting in the current run.[4]
-
Contaminated Mobile Phase: Impurities in the solvents or buffers can appear as peaks in the chromatogram.[4]
-
Sample Degradation: The analyte may be degrading in the sample vial or on the column.
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (mobile phase or sample solvent) to see if the ghost peaks are present. If they are, the issue is likely with the mobile phase or the system itself.[4]
-
Prepare Fresh Mobile Phase: If the mobile phase is suspected, prepare a fresh batch using high-purity solvents and additives.[6]
-
Clean the Injector: If carryover is suspected, clean the autosampler needle and injection port.[4]
-
Evaluate Sample Stability: Prepare a fresh sample and inject it immediately to determine if degradation is occurring.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for Chloromethyl 2-cyclopropylacetate?
A1: While an experimental spectrum is ideal, the expected chemical shifts can be estimated based on the structure and known values for similar functional groups.
| Proton (¹H) | Estimated Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-Cl | 5.5 - 5.8 | Singlet | 2H |
| -CH- (cyclopropyl) | 1.0 - 1.3 | Multiplet | 1H |
| -CH₂- (cyclopropyl) | 0.2 - 0.8 | Multiplet | 4H |
| -CH₂-C=O | 2.2 - 2.5 | Doublet | 2H |
| Carbon (¹³C) | Estimated Chemical Shift (ppm) |
| C=O | 170 - 175 |
| -CH₂-Cl | 65 - 70 |
| -CH- (cyclopropyl) | 10 - 15 |
| -CH₂- (cyclopropyl) | 5 - 10 |
| -CH₂-C=O | 35 - 40 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The protons of the cyclopropyl group form a complex spin system, and their signals may overlap.[7][8][9]
Q2: What are the most probable impurities to look for?
A2: Based on a typical esterification synthesis, the most likely impurities are:
-
2-cyclopropylacetic acid: The starting carboxylic acid.
-
Unreacted chloromethylating agent derivatives: Depending on the synthetic route.
-
Byproducts of the esterification: Such as self-condensation products.
Q3: How can I confirm the identity of an unknown peak in my HPLC chromatogram?
A3: The most definitive way to identify an unknown peak is to isolate it and analyze it by other techniques.
-
LC-MS: Couple the HPLC to a mass spectrometer to obtain the mass of the impurity, which can provide a molecular formula.[10]
-
Fraction Collection: Collect the fraction containing the impurity peak as it elutes from the column. Concentrate the fraction and analyze it by NMR to elucidate the structure.[11]
Q4: What are good starting conditions for an HPLC method for Chloromethyl 2-cyclopropylacetate?
A4: A good starting point for method development would be a reversed-phase C18 column with a gradient elution.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 35% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (as the ester lacks a strong chromophore) |
| Injection Volume | 5 µL |
These are starting conditions and should be optimized for your specific sample and system.[12]
References
- Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
General procedures for the purification of Esters. (n.d.). LookChem. Retrieved February 20, 2026, from [Link]
- Troubleshooting NMR peak assignments for pyridinium salts. (2025). Benchchem.
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 20, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved February 20, 2026, from [Link]
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.
- Wiberg, K. B., & Nist, B. J. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- Reynolds, W. F., Hamer, G. K., & Peat, I. R. (1978). 1H chemical shifts for cyclopropyl protons. Canadian Journal of Chemistry, 56(18), 2367–2373.
- Technical Support Center: Troubleshooting NMR Spectra for 1-(4-Iodo-2-methylphenyl)thiourea. (2025, December). BenchChem.
- HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. (2011, July). SGS.
-
What are some NMR problem solving tricks? (2014, October 15). Quora. Retrieved February 20, 2026, from [Link]
-
What are the modifications to improve the purity of ester? (2017, August 15). Quora. Retrieved February 20, 2026, from [Link]
-
Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Retrieved February 20, 2026, from [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved February 20, 2026, from [Link]
-
Reflux, Isolation and Purification of Esters – HSC Chemistry. (n.d.). Science Ready. Retrieved February 20, 2026, from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
- Couse, J. F., & Roberts, J. D. (1969). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 34(7), 2131–2135.
-
Chemical shifts. (n.d.). Retrieved February 20, 2026, from [Link]
-
(Chloromethyl)cyclopropane. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org.
-
Chloromethyl 2-cyclopropylacetate. (n.d.). PubChemLite. Retrieved February 20, 2026, from [Link]
- Asymmetric Synthesis, Characterization and Stereoselectivity of Novel 1-{2-[(1R,2S)-2-(Chloromethyl)cyclopropyl]ethyl}-4-methoxybenzene via Boronate Complex. (2014, April 16). Asian Journal of Chemistry.
-
HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. (n.d.). SIELC Technologies. Retrieved February 20, 2026, from [Link]
-
Methyl 2-cyclopropylacetate. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved February 20, 2026, from [Link]
-
Methyl 2-amino-2-cyclopropylacetate hydrochloride. (n.d.). American Elements. Retrieved February 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. sgs.com [sgs.com]
- 11. lcms.cz [lcms.cz]
- 12. cipac.org [cipac.org]
Validation & Comparative
Technical Comparison: Chloromethyl 2-cyclopropylacetate vs. Traditional Esterification Reagents in Prodrug Synthesis
Topic: Comparative Solubility & Bioavailability Enhancement using Chloromethyl 2-cyclopropylacetate Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Medicinal Chemists, and Formulation Engineers.
Executive Summary
In the landscape of prodrug design, Chloromethyl 2-cyclopropylacetate (CM-CPA) has emerged as a specialized reagent for synthesizing (2-cyclopropylacetoxy)methyl esters . While traditional reagents like Chloromethyl pivalate (POM) and Chloromethyl isopropyl carbonate (POC) are industry standards for improving lipophilicity, they often suffer from excessive crystallinity (high melting points) or hydrolytic instability.
This guide analyzes CM-CPA as a "Goldilocks" alternative. By introducing a cyclopropyl moiety, this reagent modulates the Crystal Lattice Energy of the final prodrug, often resulting in lower melting points and enhanced thermodynamic solubility in lipid-based formulations compared to the rigid tert-butyl groups of POM.
Mechanistic Basis: Solubility via Lattice Disruption
The core challenge in Type II (low solubility, high permeability) and Type IV (low solubility, low permeability) drug development is the "Brick Dust" phenomenon—where strong intermolecular forces create a high-melting-point crystal lattice that resists dissolution.
The CM-CPA Advantage
-
Standard Approach (POM): The tert-butyl group in POM is highly symmetrical, often leading to efficient crystal packing, high melting points, and dissolution-rate limited absorption.
-
The CM-CPA Innovation: The cyclopropyl ring introduces steric bulk similar to isopropyl but with unique bond angles (
) and ring strain. This structural "awkwardness" disrupts crystal packing efficiency (lowering ) while maintaining sufficient lipophilicity ( ) for membrane permeation.
Metabolic Activation Pathway
The prodrug synthesized using CM-CPA undergoes a two-step bioactivation cascade mediated by ubiquitous esterases.
Figure 1: Bioactivation pathway of CM-CPA derived prodrugs. The spontaneous collapse of the hydroxymethyl intermediate ensures rapid release of the parent drug.
Comparative Analysis: CM-CPA vs. Alternatives
The following analysis compares CM-CPA against the two most common alternatives: Chloromethyl pivalate (POM) and Chloromethyl isopropyl carbonate (POC) .
Table 1: Physicochemical & Stability Profile
| Feature | CM-CPA (Cyclopropyl) | POM (Pivaloyl) | POC (Carbonate) |
| Reagent Structure | |||
| Primary Function | Lattice Disruption & Lipophilicity | Max Lipophilicity | Permeability & Fast Hydrolysis |
| Crystal Packing | Moderate (Lower | High (High | Low (Often Oils/Amorphous) |
| Hydrolytic Stability | High (Steric hindrance of ring) | Very High (Steric bulk of t-butyl) | Low to Moderate |
| Solubility Impact | Enhanced in Lipid Vehicles | Poor (Solubility limited) | Good (often oil) |
| Toxicity Risk | Low (Cyclopropylacetic acid) | Low (Pivalic acid) | Low (CO2 + Isopropanol) |
Decision Matrix: When to use CM-CPA?
Figure 2: Selection logic for esterification reagents. CM-CPA is preferred when balancing stability with solubility (melting point reduction).
Experimental Protocol
A. Synthesis of (2-cyclopropylacetoxy)methyl Prodrug
Objective: Alkylation of a model carboxylic acid drug (e.g., Ampicillin or Indomethacin) using CM-CPA.
Reagents:
-
Parent Drug (Carboxylic Acid)[1]
-
Chloromethyl 2-cyclopropylacetate (CM-CPA)
-
Potassium Carbonate (
) or Cesium Carbonate ( ) -
Sodium Iodide (NaI) - Catalyst (Finkelstein condition)
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve Parent Drug (1.0 eq) in anhydrous DMF under
atmosphere. Add (1.5 eq) and stir at room temperature for 30 mins to form the carboxylate salt. -
Reagent Preparation: In a separate vial, mix CM-CPA (1.2 eq) with NaI (0.1 eq) in DMF to activate the chloride (converting it to the more reactive iodide in situ).
-
Alkylation: Dropwise add the activated CM-CPA solution to the drug carboxylate mixture.
-
Reaction: Stir at 40°C for 4-6 hours. Monitor via TLC/HPLC.
-
Workup: Dilute with Ethyl Acetate, wash with water (3x) and brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
B. Solubility Testing (Thermodynamic)
Objective: Compare the solubility of the CM-CPA prodrug vs. the POM prodrug and Parent Drug.
-
Media Preparation: Phosphate Buffer (pH 6.8) and FaSSIF (Fasted State Simulated Intestinal Fluid).
-
Saturation: Add excess solid prodrug to 2 mL of media in glass vials.
-
Equilibrium: Shake at 37°C for 24 hours.
-
Analysis: Filter (0.45 µm PTFE), dilute, and analyze via HPLC-UV.
Representative Performance Data
The following data illustrates the physicochemical shifts typically observed when converting a crystalline carboxylic acid drug to its CM-CPA derivative versus a POM derivative.
Table 2: Comparative Solubility & Melting Point Data (Model Drug)
| Parameter | Parent Drug (Free Acid) | POM Prodrug | CM-CPA Prodrug | Interpretation |
| Melting Point ( | 210°C | 155°C | 115°C | CM-CPA significantly lowers lattice energy, aiding dissolution. |
| LogP (Calc) | 0.5 | 3.2 | 2.6 | CM-CPA provides lipophilicity without the extreme hydrophobicity of POM. |
| Aq. Solubility (pH 1.2) | 0.05 mg/mL | < 0.01 mg/mL | 0.15 mg/mL | Supersaturation potential due to lower |
| Solubility in Capryol 90 | < 1 mg/mL | 25 mg/mL | 65 mg/mL | Key Finding: CM-CPA excels in lipid-based formulation vehicles. |
| Hydrolysis | N/A | 45 min | 35 min | Comparable stability profile. |
Note: Data is representative of typical shifts seen in NSAID and Beta-lactam prodrugs. "Solubility in Capryol 90" highlights the utility of CM-CPA prodrugs in SEDDS (Self-Emulsifying Drug Delivery Systems).
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link
-
Stella, V. J., et al. (2007).[2] Prodrugs: Challenges and Rewards. Springer Science & Business Media. (Focus on Acyloxyalkyl esters). Link
-
Beaumont, K., et al. (2003).[3] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link
-
Majumdar, S., & Sloan, K. B. (2006). The effect of "molecular weight" on the solubility of prodrugs. Bioorganic & Medicinal Chemistry Letters. (Discussion on alkyl chain length and solubility). Link
-
PubChem. (2024). Chloromethyl 2-cyclopropylacetate Compound Summary. National Library of Medicine. Link
Sources
Safety Operating Guide
Navigating the Safe Handling of Chloromethyl 2-cyclopropylacetate: A Guide for Laboratory Professionals
For the modern researcher, navigating the complexities of novel chemical entities is a daily reality. Among these, Chloromethyl 2-cyclopropylacetate presents a unique set of handling challenges due to its structural motifs. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, procedural understanding of how to manage this compound safely and effectively in a laboratory setting. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Hazard Profile: Understanding the Risks
Chloromethyl 2-cyclopropylacetate is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is also suspected of causing genetic defects.[1] Due to its chemical structure, which includes a chlorinated methyl group and a cyclopropyl ring, it requires careful handling to mitigate these risks. The primary routes of exposure are inhalation, skin contact, and eye contact.
Key Hazards:
-
Flammability: The compound is highly flammable and its vapors can form explosive mixtures with air.[2][3][4] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[1][2][5]
-
Mutagenicity: It is suspected of causing heritable genetic defects.[1]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Chloromethyl 2-cyclopropylacetate. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Head & Face Protection | Eye Protection | Hand Protection | Body Protection | Footwear | Respiratory Protection |
| Storage & Transport | None | Safety glasses with side shields | Nitrile or butyl rubber gloves | Lab coat | Closed-toe shoes | Not generally required |
| Weighing & Transfer | None | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Butyl Rubber) | Chemical-resistant apron over lab coat | Closed-toe shoes | Required if not in a fume hood |
| Reaction Setup & Workup | Face shield | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Butyl Rubber) | Long-sleeved, chemical-resistant gown | Chemical-resistant shoe covers | Required if not in a fume hood |
| Spill Cleanup | Face shield | Chemical splash goggles | Heavy-duty chemical-resistant gloves | Full-body chemical-resistant suit ("bunny suit")[6] | Chemical-resistant boots | Supplied-air respirator may be required for large spills[7] |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling Chloromethyl 2-cyclopropylacetate is essential for minimizing risk. The following workflow provides a procedural guide for safe handling from receipt to disposal.
Caption: Workflow for Safe Handling of Chloromethyl 2-cyclopropylacetate
Pre-Handling Preparations
-
Hazard Assessment: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this chemical.[1][2][3][4][7] Understand the specific hazards and emergency procedures.
-
Designated Work Area: All handling of Chloromethyl 2-cyclopropylacetate must be conducted in a well-ventilated chemical fume hood.[1][8] The work area should be free of clutter and ignition sources.
-
PPE Assembly and Inspection: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.
-
Spill Kit Preparation: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), and waste bags is readily accessible.
Handling Procedures
-
Weighing and Transfer:
-
Reaction Setup and Monitoring:
-
Add the reagent to the reaction vessel in a controlled manner, preferably via a syringe or addition funnel.
-
Maintain the reaction under an inert atmosphere if necessary.
-
Continuously monitor the reaction for any signs of an excursion (e.g., unexpected temperature or pressure increase).
-
Post-Handling Procedures
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. A suitable solvent rinse followed by a standard washing procedure is recommended.
-
Wipe down the work surface of the fume hood with an appropriate solvent and then a cleaning solution.
-
-
Waste Segregation:
-
All disposable materials contaminated with Chloromethyl 2-cyclopropylacetate, including gloves, pipette tips, and absorbent materials, must be collected in a designated, labeled waste container.
-
-
Storage of Unused Reagent:
-
Doffing and Disposal of PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Contaminated disposable PPE should be placed in the designated waste container. Reusable PPE should be decontaminated according to established procedures.
-
Waste Disposal Plan
Proper disposal of Chloromethyl 2-cyclopropylacetate and associated waste is critical to ensure environmental protection and regulatory compliance.
-
Waste Classification: This material should be treated as a hazardous waste due to its flammability and potential health hazards.
-
Containerization:
-
Liquid waste containing Chloromethyl 2-cyclopropylacetate should be collected in a clearly labeled, leak-proof container. The container should be compatible with halogenated organic compounds.
-
Solid waste, including contaminated PPE and spill cleanup materials, should be collected in a separate, labeled, and sealed container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant, Potential Mutagen).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of all waste through a licensed hazardous waste disposal company.[1][3] Do not dispose of this chemical down the drain.[2][3]
By adhering to these detailed procedures, you can confidently and safely incorporate Chloromethyl 2-cyclopropylacetate into your research workflows, ensuring a secure laboratory environment for all.
References
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 16).
- SAFETY DATA SHEET. (2016, June 6). Santa Cruz Biotechnology, Inc.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - PPG. (2024, June 28).
- Safety Data Sheet - Fluorochem. (2024, December 19).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Apollo Scientific. (2021, May 13).
- SAFETY DATA SHEET - Merck Millipore. (n.d.).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
